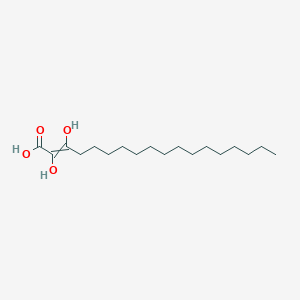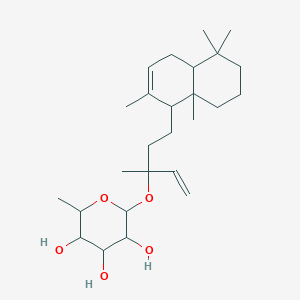
Pentadecyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentadecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with pentadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale esterification of trichloroacetic acid with pentadecanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pentadecyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of trichloroacetic acid and pentadecanol.
Reduction: The compound can be reduced to form trichloroethanol and pentadecane.
Substitution: The chlorine atoms in the trichloroacetate moiety can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻).
Major Products Formed
Hydrolysis: Trichloroacetic acid and pentadecanol.
Reduction: Trichloroethanol and pentadecane.
Substitution: Various substituted trichloroacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Pentadecyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and derivatives.
Biology: Employed in biochemical studies to investigate the effects of ester compounds on biological systems.
Medicine: Potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of pentadecyl trichloroacetate involves its interaction with biological molecules through ester bonds. The compound can undergo hydrolysis in biological systems, releasing trichloroacetic acid and pentadecanol. Trichloroacetic acid can then interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroacetic acid: The parent compound of pentadecyl trichloroacetate, known for its strong acidity and use in biochemical applications.
Pentadecanol: The alcohol counterpart used in the synthesis of this compound.
Dichloroacetic acid: A related compound with two chlorine atoms, used in similar applications but with different chemical properties.
Uniqueness
This compound is unique due to its combination of a long alkyl chain (pentadecyl group) and a trichloroacetate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
74339-53-0 |
|---|---|
Formule moléculaire |
C17H31Cl3O2 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
pentadecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C17H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-16(21)17(18,19)20/h2-15H2,1H3 |
Clé InChI |
NKIOTTYRINVYJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


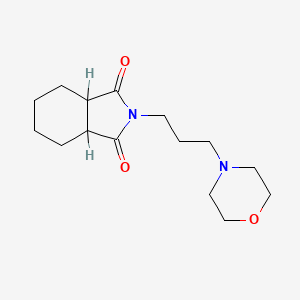
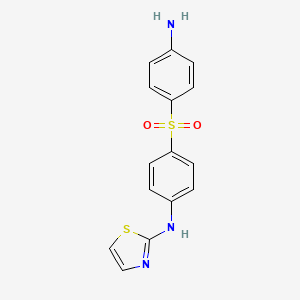
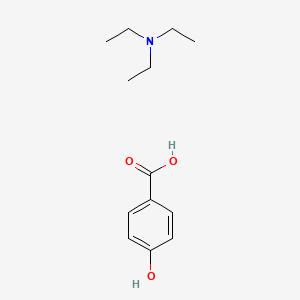
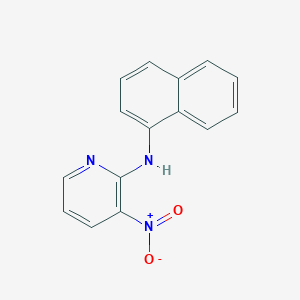
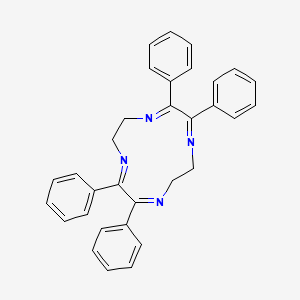
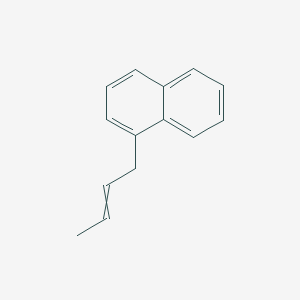

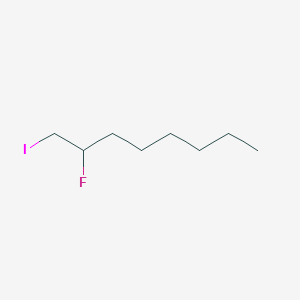
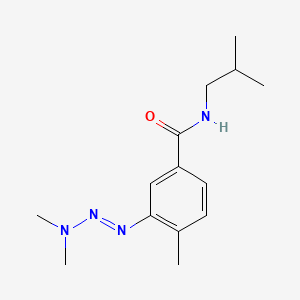
![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
